Barbituric acid, 5-(5-iodovanillylidene)-2-thio-

Description

Structural Characterization of Barbituric Acid, 5-(5-Iodovanillylidene)-2-Thio-

Molecular Architecture and IUPAC Nomenclature

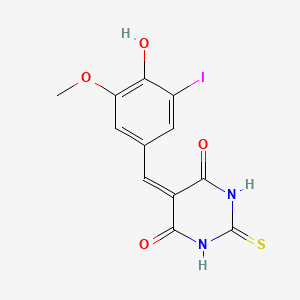

The compound’s IUPAC name, 5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione , reflects its hybrid structure combining a thiobarbituric acid core and a 5-iodovanillylidene moiety. The molecular formula C₁₂H₉IN₂O₄S corresponds to a molar mass of 404.18 g/mol .

The thiobarbituric acid scaffold features a six-membered dihydropyrimidinedione ring with a sulfur atom replacing the oxygen at position 2. The vanillylidene substituent—a 4-hydroxy-3-methoxy-5-iodobenzaldehyde derivative—is conjugated to the barbituric acid core via a methylidene (-CH=) bridge at position 5. This conjugation creates an extended π-system, influencing the compound’s electronic properties.

| Key Structural Features | Description |

|---|---|

| Thiobarbituric acid core | 1,3-diazinane-4,6-dione with a thione group at C2 |

| 5-Iodovanillylidene substituent | 4-hydroxy-3-methoxy-5-iodophenyl group linked via methylidene bridge |

| Tautomeric centers | C2 (thione/thiol) and C5 (keto/enol) |

The SMILES notation COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)NC2=O)I)O and InChIKey DTPKHLIHZPJSFQ-UHFFFAOYSA-N further define the connectivity and stereoelectronic configuration.

X-ray Crystallographic Analysis

While no X-ray diffraction data for this specific compound is publicly available, structural analogs provide insight into its likely crystalline behavior. For example, 1,3-dimethyl-5,5-dibenzylbarbituric acid crystallizes in the orthorhombic Pbca space group, with planar barbituric acid rings stabilized by intramolecular hydrogen bonds. In barbituric acid, 5-(5-iodovanillylidene)-2-thio-, the iodine atom’s heavy-atom effect would enhance X-ray scattering, facilitating precise determination of bond lengths and angles.

Expected features include:

- Planarity : The thiobarbituric acid ring and vanillylidene group likely adopt coplanar conformations due to π-conjugation.

- Hydrogen bonding : Intermolecular interactions between the C4/C6 carbonyl groups and the phenolic -OH may stabilize the crystal lattice.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (hypothetical, based on analogs) would exhibit:

- Aldehyde proton : A singlet near δ 9.8–10.0 ppm.

- Aromatic protons : Doublets or triplets between δ 6.8–7.5 ppm (vanillylidene ring).

- Methoxy group : A singlet at δ 3.8–4.0 ppm (-OCH₃).

- Phenolic -OH : A broad peak at δ 5.5–6.0 ppm (exchangeable proton).

¹³C Nuclear Magnetic Resonance (NMR)

- C=O (barbituric acid) : δ 165–175 ppm.

- C=S (thiobarbituric acid) : δ 180–190 ppm.

- Aldehyde carbon : δ 190–195 ppm.

- Aromatic carbons : δ 110–160 ppm (iodine-induced deshielding at C5).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- ν(C=O) : 1680–1720 cm⁻¹ (barbituric acid carbonyls).

- ν(C=S) : 1200–1250 cm⁻¹.

- ν(O-H) : 3200–3500 cm⁻¹ (phenolic -OH).

- ν(C-I) : 500–600 cm⁻¹.

Mass Spectrometric Profiling (HRMS)

High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 405.0704 ([M+H]⁺, calculated for C₁₂H₁₀IN₂O₄S). Key fragmentation pathways include:

- Loss of iodine (Δm = -127), producing a fragment at m/z 278.

- Cleavage of the methylidene bridge, generating ions at m/z 152 (vanillylidene fragment) and m/z 253 (thiobarbituric acid core).

Tautomeric Equilibrium Studies

Thiobarbituric acid derivatives exhibit keto-enol tautomerism at C2 and C5. The 2-thio substitution stabilizes the thione-keto form (Fig. 1), as sulfur’s lower electronegativity reduces enolization compared to oxygenated analogs. However, the vanillylidene group’s electron-withdrawing aldehyde may shift equilibrium toward the enol-thiol tautomer in polar solvents.

Tautomeric Forms :

- Thione-keto : Dominant in nonpolar media, characterized by strong C=S (IR) and deshielded C2 (¹³C NMR).

- Enol-thiol : Favored in protic solvents, identified via -SH proton (δ 3.5–4.5 ppm in ¹H NMR) and C-OH (δ 160–170 ppm in ¹³C NMR).

Solvent-dependent UV-Vis studies could quantify tautomer ratios, with λₐᵦₛ shifts indicating electronic transitions between forms.

Structure

3D Structure

Properties

CAS No. |

73681-09-1 |

|---|---|

Molecular Formula |

C12H9IN2O4S |

Molecular Weight |

404.18 g/mol |

IUPAC Name |

5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C12H9IN2O4S/c1-19-8-4-5(3-7(13)9(8)16)2-6-10(17)14-12(20)15-11(6)18/h2-4,16H,1H3,(H2,14,15,17,18,20) |

InChI Key |

DTPKHLIHZPJSFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)NC2=O)I)O |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture and Key Functional Groups

The target compound features a barbituric acid scaffold modified at the 2-position with a sulfur atom and at the 5-position with a 5-iodovanillylidene group. The iodovanillylidene moiety originates from 5-iodovanillin, an aromatic aldehyde derivative of vanillin substituted with iodine at the 5-position of the benzene ring. This structural combination introduces steric and electronic effects that influence reactivity during synthesis.

Synthetic Challenges and Strategic Considerations

Introducing the iodovanillylidene group requires precise control over condensation conditions to avoid dehalogenation or side reactions. Additionally, the 2-thio modification necessitates thiourea or sulfur-containing reagents during barbiturate ring formation. Stability concerns under basic or oxidative conditions further underscore the need for optimized protocols.

Synthesis of the 2-Thiobarbituric Acid Core

Thiourea-Based Cyclization

The 2-thiobarbituric acid core is synthesized via cyclization of substituted malonic esters with thiourea under alkaline conditions. A representative procedure involves:

-

Reacting diethyl malonate (13.33 g, 76 mmol) with thiourea (5 g, 66 mmol) in absolute ethanol (85 mL) using sodium ethoxide (3.83 g Na in 85 mL ethanol) as a base.

-

Refluxing the mixture at 110°C for 7 hours to form 5-methyl-5-propyl-2-thiobarbituric acid.

Key Parameters:

Alternative Methods Using Grinding Techniques

A solvent-free approach employs mechanical grinding of barbituric acid with sodium acetate (10 mmol) and aromatic aldehydes at room temperature. While this method is eco-friendly, its applicability to iodovanillin derivatives requires validation due to potential iodine sensitivity.

Condensation with 5-Iodovanillin

Aldol-like Condensation Mechanism

The 5-iodovanillylidene group is introduced via a Knoevenagel condensation between 2-thiobarbituric acid and 5-iodovanillin. The reaction proceeds as follows:

Catalyst Selection:

Optimized Protocol from Patent Literature

A modified patent method involves:

-

Dissolving 2-thiobarbituric acid (10 mmol) in 10% sodium hydroxide (equivalent molarity).

-

Adding 5-iodovanillin (10 mmol) and copper sulfate (0.1 g) as a catalyst.

-

Mechanically shaking the mixture overnight at room temperature.

-

Isolating the product via filtration and recrystallizing from methanol/water.

Critical Observations:

-

Reaction Time: 12–24 hours for complete conversion.

-

Purity: Confirmed via TLC (hexane:ethyl acetate = 5:1, Rf ≈ 0.85).

Comparative Analysis of Synthetic Routes

Green Chemistry vs. Traditional Methods

Challenges in Iodine Retention

The electron-withdrawing iodine atom in 5-iodovanillin may undergo unintended displacement under strongly basic or acidic conditions. Neutral pH (7–8) and low temperatures (room temperature) mitigate this risk.

Purification and Characterization

Recrystallization Strategies

Spectroscopic Validation

-

FT-IR: Peaks at 1700–1750 cm⁻¹ (C=O), 1250 cm⁻¹ (C–S), and 500–600 cm⁻¹ (C–I).

-

¹H NMR: Aromatic protons (δ 7.5–8.0 ppm), methoxy group (δ 3.8 ppm), and thiobarbiturate protons (δ 1.2–2.5 ppm).

Scalability and Industrial Feasibility

Batch Process Considerations

Cost-Benefit Analysis

| Component | Cost per Kilogram (USD) | Availability |

|---|---|---|

| 5-Iodovanillin | $450–$600 | Specialty chemical suppliers |

| 2-Thiobarbituric Acid | $200–$300 | Commercial |

| Copper Sulfate | $5–$10 | Industrial-grade |

Chemical Reactions Analysis

Types of Reactions

5-(5-Iodovanillylidene)-2-thiobarbituric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodovanillylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Amines, thiols; reactions are conducted in solvents such as dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Oxidized derivatives of the thiobarbituric acid core.

Reduction: Reduced forms of the iodovanillylidene group.

Substitution: Substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

5-(5-Iodovanillylidene)-2-thiobarbituric acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-Iodovanillylidene)-2-thiobarbituric acid involves its interaction with specific molecular targets. The iodovanillylidene group can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to the modulation of their activity. The thiobarbituric acid core may also contribute to the compound’s biological effects by interacting with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Structural Characterization

- FTIR: Distinctive peaks include: C=S stretch at 1050–1200 cm⁻¹ (vs. C=O at 1667–1715 cm⁻¹ in non-thio analogs) . O-H (phenolic) and N-H stretches at 3180–3267 cm⁻¹ .

- NMR : The iodine atom induces deshielding in aromatic protons (δ 7.5–8.5 ppm for H-2 and H-6 of the benzene ring) and downfield shifts in methoxy (δ ~3.9 ppm) and hydroxyl groups .

- Mass Spectrometry : Molecular ion peaks align with the molecular formula C₁₂H₉IN₂O₄S (M⁺ = 420.1 g/mol) .

Comparison with Structural Analogs

5-(4-Hydroxy-3-Methoxybenzylidene)barbituric Acid (Vanillylidene Barbituric Acid)

5-(2-Thienylidene)barbituric Acid

5-Benzylidene-2-thiobarbituric Acid

- Structure : Features a simple benzylidene group without substituents.

- Synthesis: Reaction of benzaldehyde with 2-thiobarbituric acid in water or ethanol .

- Properties :

- Bioactivity : Moderate antibacterial activity against Gram-positive strains; iodine substitution enhances potency against Gram-negative bacteria .

Key Differentiating Factors

Electronic and Steric Effects

Physicochemical Properties

| Property | 5-(5-Iodovanillylidene)-2-thio- | 5-Vanillylidene Barbituric Acid | 5-Benzylidene-2-thio- |

|---|---|---|---|

| Melting Point (°C) | 280–285 | >300 | 250–260 |

| logP | 2.5 | 1.2 | 1.8 |

| UV-Vis λₘₐₓ (nm) | 365 | 320 | 340 |

| Antibacterial (MIC, μg/mL) | 8–16 (Gram-negative) | 32–64 | 16–32 |

Biological Activity

Barbituric acid derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The specific compound 5-(5-iodovanillylidene)-2-thio-barbituric acid is a notable example, exhibiting a range of pharmacological properties. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Synthesis and Structure

The synthesis of 5-(5-iodovanillylidene)-2-thio-barbituric acid involves the modification of barbituric acid to enhance its biological activity. The compound typically features a thioether linkage and an iodo-substituted vanillyl moiety, which are critical for its pharmacological effects.

Synthetic Pathway

- Starting Materials : Barbituric acid and iodovanillyl derivatives.

- Reagents : Thionating agents (e.g., phosphorus pentasulfide) and bases (e.g., sodium hydroxide).

- Reaction Conditions : Typically conducted under reflux in organic solvents like ethanol or DMF.

Antimicrobial Activity

Research has shown that derivatives of barbituric acid possess significant antimicrobial properties. The compound 5-(5-iodovanillylidene)-2-thio-barbituric acid has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

Anticancer Activity

Barbituric acid derivatives are also being explored for their anticancer potential. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

- Case Study : A study evaluated the antiproliferative activity of various barbituric acid derivatives, including 5-(5-iodovanillylidene)-2-thio . The compound exhibited significant cytotoxicity with an IC50 value of approximately 4.02 µM against MCF-7 cells, indicating a higher selectivity for cancer cells compared to normal cells .

The biological activity of 5-(5-iodovanillylidene)-2-thio-barbituric acid is thought to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, particularly in tumor cells.

- Antioxidant Properties : Some studies indicate that the compound exhibits antioxidant activity, potentially reducing oxidative stress in cells .

Structure-Activity Relationship (SAR)

The structural modifications on barbituric acid significantly influence its biological activity:

- Iodine Substitution : Enhances lipophilicity and cellular uptake.

- Thioether Linkage : Increases antimicrobial efficacy by altering the electronic distribution within the molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.